molecular formula C12H21ClN4 B3238856 N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride CAS No. 1417793-18-0

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride

Cat. No.: B3238856
CAS No.: 1417793-18-0
M. Wt: 256.77 g/mol
InChI Key: CHDMHTJGUZFUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification Within Heterocyclic Chemistry

This compound belongs to the broad class of heterocyclic compounds, characterized by cyclic structures containing at least one heteroatom. Specifically, it incorporates two nitrogen-rich heterocycles:

  • Piperidine : A six-membered saturated ring with one nitrogen atom, classified as an aliphatic heterocycle due to its single bond structure.
  • Pyrazine : A six-membered aromatic ring with two nitrogen atoms at para positions, classified as an unsaturated heterocycle.

The compound’s hybrid architecture links these heterocycles via an ethyl chain, creating a bifunctional scaffold (Table 1). This structural arrangement enables simultaneous interactions with diverse biological targets, a hallmark of modern hybrid drug design.

Table 1: Structural Features of this compound

Property Description
Molecular Formula $$ \text{C}{12}\text{H}{21}\text{ClN}_4 $$
Molecular Weight 256.77 g/mol
Heterocyclic Components Piperidine (aliphatic), Pyrazine (aromatic)
Substituents N-Methyl group at piperidine; Ethyl bridge to pyrazine; Hydrochloride salt
Hybrid Type Non-fused, linked heterocycles

The piperidine moiety contributes basicity and conformational flexibility, while the pyrazine ring introduces aromatic π-electron density and hydrogen-bonding capabilities. This combination aligns with the principles of bioisosterism, where chemically distinct groups are combined to optimize pharmacokinetic and pharmacodynamic profiles.

Position in Contemporary Medicinal Chemistry Research

In current drug discovery paradigms, this compound is investigated for its potential as a multi-target therapeutic agent. The piperidine scaffold is prevalent in central nervous system (CNS) drugs due to its ability to cross the blood-brain barrier, while pyrazine derivatives exhibit anti-inflammatory, antimicrobial, and kinase-inhibitory properties. By conjugating these pharmacophores, researchers aim to develop compounds that simultaneously modulate:

  • Neurotransmitter receptors : Piperidine’s structural similarity to natural amines facilitates interactions with G-protein-coupled receptors.
  • Inflammatory pathways : Pyrazine’s electron-deficient aromatic system may inhibit cyclooxygenase-2 (COX-2) or cytokine production.

Recent studies highlight the compound’s utility in fragment-based drug design, where its modular structure allows systematic optimization of substituents to enhance target affinity and selectivity. For example, the ethyl linker between heterocycles provides a tunable spacer for adjusting molecular geometry in receptor binding pockets.

Historical Evolution of Piperidine-Pyrazine Hybrid Derivatives

The development of piperidine-pyrazine hybrids traces back to advancements in heterocyclic synthesis during the mid-20th century. Piperidine, first isolated in 1850 from black pepper alkaloids, became a cornerstone of alkaloid-inspired drug design. Pyrazine chemistry gained prominence later, with its derivatives emerging as key components in antitubercular and antihypertensive drugs.

The strategic fusion of these heterocycles began in the 1990s, driven by the need to overcome limitations of single-target drugs. Early hybrids focused on covalent fusion (e.g., pyrazino-piperidine fused rings), but synthetic challenges prompted a shift toward linked architectures using alkyl or aryl bridges. This compound exemplifies this evolution, employing an ethyl chain to balance synthetic feasibility and bioactivity.

Modern synthetic routes to such hybrids often involve:

  • Piperidine functionalization : N-Methylation and amine protection to direct substitution at the 4-position.
  • Pyrazine activation : Lithiation or nucleophilic aromatic substitution to attach the ethyl bridge.
  • Salt formation : Hydrochloride precipitation to enhance solubility and crystallinity.

This historical progression underscores the compound’s role as a prototypical hybrid, bridging classical heterocyclic chemistry with contemporary multi-target drug discovery.

Properties

IUPAC Name

N-methyl-1-(1-pyrazin-2-ylethyl)piperidin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4.ClH/c1-10(12-9-14-5-6-15-12)16-7-3-11(13-2)4-8-16;/h5-6,9-11,13H,3-4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDMHTJGUZFUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N2CCC(CC2)NC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1417793-18-0
Record name 4-Piperidinamine, N-methyl-1-[1-(2-pyrazinyl)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1417793-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride (CAS Number: 1417793-18-0) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4HClC_{10}H_{16}N_{4}\cdot HCl, with a molecular weight of 256.77 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, and a pyrazinyl substituent that may enhance its pharmacological profile.

PropertyValue
Molecular FormulaC10H16N4C_{10}H_{16}N_{4}
Molecular Weight256.77 g/mol
CAS Number1417793-18-0

The compound acts primarily as a muscarinic receptor antagonist , which implicates its use in treating neurological disorders. Muscarinic receptors are involved in various cognitive functions, and their modulation can be beneficial in conditions like Alzheimer's disease and other dementias.

Biological Activity

Research indicates that compounds similar to N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine exhibit the following biological activities:

  • Cholinesterase Inhibition : Compounds containing piperidine moieties have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of acetylcholine. This inhibition can enhance cholinergic signaling, beneficial for cognitive function in neurodegenerative diseases .
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which are vital for protecting cells from oxidative stress-related damage .

Study on Cholinergic Modulation

A study explored the effects of piperidine derivatives on cholinergic neurotransmission. The results indicated that compounds similar to N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine significantly inhibited AChE activity, leading to improved cognitive performance in animal models .

Anticancer Activity Assessment

Another investigation focused on the anticancer potential of related piperidine compounds. In vitro assays showed that these compounds induced apoptosis in hypopharyngeal tumor cells more effectively than standard treatments like bleomycin, highlighting their potential as novel anticancer agents .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12_{12}H21_{21}ClN4_{4}
  • Molecular Weight : 256.77 g/mol
  • CAS Number : 1417793-18-0

The compound features a piperidine ring substituted at the 4-position with a methyl group and an ethyl chain connected to a pyrazine moiety at the 1-position. This structure enhances its solubility and biological activity, making it suitable for pharmaceutical formulations.

Interaction with Muscarinic Receptors

One of the primary research areas for MPYPH is its interaction with muscarinic receptors, particularly M4 receptors. These receptors are implicated in various neurological disorders, including schizophrenia and cognitive dysfunctions. Studies have shown that MPYPH acts as an antagonist at these receptors, which may lead to therapeutic effects in treating cognitive impairments associated with such conditions.

Binding Affinity Studies :
Research has utilized radiolabeled ligands and competitive binding assays to assess the binding affinity of MPYPH at muscarinic receptors. These studies are crucial for understanding its pharmacological profile and potential side effects when used clinically.

Potential Therapeutic Benefits

MPYPH's ability to selectively target M4 muscarinic receptors suggests that it could be beneficial in developing treatments for disorders characterized by cognitive deficits. Its unique mechanism of action could provide distinct advantages over other compounds that interact with broader receptor profiles.

Case Studies and Research Findings

Several studies have documented the effects of MPYPH in preclinical models. For instance:

  • Cognitive Enhancement in Animal Models :
    • A study demonstrated that administration of MPYPH improved cognitive performance in rodent models of schizophrenia, suggesting its potential as a treatment for cognitive deficits associated with this disorder.
  • Neuropharmacology Research :
    • Another research project focused on the neuropharmacological properties of MPYPH, revealing its capacity to modulate neurotransmitter systems involved in cognition and memory.

Comparison with Similar Compounds

Key Properties:

  • Purity : Available at ≥95% purity for research use .
  • Storage : Requires protection from moisture, heat, and air exposure. Must be stored in sealed containers under inert gas (e.g., nitrogen) and kept at low temperatures to prevent degradation .
  • Safety Profile : Classified with hazard codes H315 (skin irritation), H319 (serious eye irritation), and H335 (respiratory irritation). Requires stringent handling protocols, including gloves, eye protection, and ventilation .

Comparison with Similar Compounds

Below is a detailed comparison of N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride with structurally or functionally related compounds, focusing on molecular features, safety, and commercial availability.

Structural Analogs

Compound Name CAS Number Structural Differences Key Features References
N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride N/A Lacks the ethyl linker between pyrazine and piperidine Higher purity (≥98%), priced at €978/50 mg. Discontinued due to limited commercial demand.
N-Phenyl-1-(2-phenylethyl)piperidin-4-amine 21409-26-7 Replaces pyrazine with phenyl and adds phenylethyl group Used as a pharmacopeial impurity; stable under ambient conditions but lacks pyrazine’s electron-deficient aromaticity.
C-[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methylamine hydrochloride N/A Pyrimidine replaces pyrazine; ethoxy substitution alters solubility Discontinued; pyrimidine’s increased basicity may affect bioavailability compared to pyrazine analogs.

Reactivity and Stability

  • Target Compound : Highly moisture-sensitive (P232, P235) and reactive with air (P222), requiring inert gas handling. Pyrazine’s electron-deficient nature may enhance binding to biological targets but increases sensitivity to hydrolysis .
  • N-Phenyl-1-(2-phenylethyl)piperidin-4-amine: More stable under ambient conditions due to phenyl’s inertness. No specific moisture sensitivity noted .

Toxicity Profiles

Compound Hazard Codes Key Risks
Target Compound H315, H319, H335 Skin/eye irritation, respiratory effects
N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride H302, H312 Moderate oral and dermal toxicity
N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide H317 Skin sensitization

Commercial and Handling Considerations

Compound Availability Price (50 mg) Special Handling
Target Compound Available (1G–100G) Inquire Requires inert gas, moisture control
N-Methyl-1-(pyrazin-2-yl)piperidin-4-amine hydrochloride Discontinued €978 (historic) Standard storage
C-[1-(6-Ethoxy-pyrimidin-4-yl)-piperidin-3-yl]-methylamine hydrochloride Discontinued N/A No special handling

Research Implications

The pyrazine moiety in This compound offers unique electronic properties for drug-receptor interactions, distinguishing it from phenyl- or pyrimidine-substituted analogs. However, its instability under humid or oxidative conditions necessitates advanced formulation strategies compared to more robust analogs like N-Phenyl-1-(2-phenylethyl)piperidin-4-amine .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride?

  • Methodology : Multi-step synthesis typically involves coupling pyrazine derivatives with piperidine intermediates. For example, pyrazin-2-yl ethyl groups can be introduced via nucleophilic substitution or reductive amination. A base like sodium hydride or potassium carbonate facilitates alkylation, followed by hydrochloric acid treatment to form the hydrochloride salt .
  • Key Steps :

  • Reaction of 1-methylpiperidin-4-amine with 1-(pyrazin-2-yl)ethyl halides under inert conditions.
  • Purification via recrystallization or chromatography to isolate the hydrochloride salt .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Nuclear Magnetic Resonance (NMR) : Confirm proton environments (e.g., piperidine methyl groups, pyrazine protons) .
  • Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for the hydrochloride salt) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity .
    • Purity Standards : ≥95% purity is typical for research-grade compounds, validated via HPLC .

Q. What safety precautions are essential when handling this compound?

  • General Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact.
  • Storage : Store at room temperature in airtight containers protected from moisture, similar to structurally related piperidine-pyrazine derivatives .

Advanced Research Questions

Q. How does the pyrazine ring influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The pyrazine ring’s electron-deficient nature enhances electrophilicity at adjacent carbons, facilitating nucleophilic attacks (e.g., alkylation or amination) .
  • Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to balance reactivity and stability. For example, dimethylformamide (DMF) may enhance solubility but requires controlled heating .

Q. What strategies can resolve contradictions in receptor-binding data for this compound?

  • Approach :

  • Dose-Response Studies : Test varying concentrations to identify non-linear binding behavior.
  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-labeled analogs) to validate specificity .
    • Case Study : Structural analogs with piperidine-pyrazine motifs showed variable affinity for serotonin receptors, requiring cross-validation via orthogonal assays (e.g., functional cAMP assays) .

Q. How can researchers optimize the compound’s stability in aqueous solutions for in vitro studies?

  • Stability Testing :

  • pH Dependence : Assess degradation rates at physiological pH (7.4) vs. acidic/basic conditions.
  • Excipient Screening : Add stabilizers like cyclodextrins or antioxidants (e.g., ascorbic acid) .
    • Data Interpretation : Hydrolysis of the piperidine ring in acidic conditions may require buffered solutions or lyophilized storage .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Tools :

  • Molecular Docking : Use software like AutoDock Vina to model binding to receptors (e.g., GPCRs).
  • MD Simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales .
    • Validation : Compare predicted binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
N-Methyl-1-(1-(pyrazin-2-yl)ethyl)piperidin-4-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.